![molecular formula C19H30N4O2 B4675650 N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide
Descripción general
Descripción
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide, also known as NMPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide is not fully understood. However, it has been proposed that this compound acts as a selective D3 dopamine receptor antagonist and a 5-HT1A receptor agonist. This dual mechanism of action may contribute to the antipsychotic and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This modulation may contribute to the antipsychotic, anxiolytic, and antinociceptive effects of this compound. This compound has also been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the prefrontal cortex. This effect may contribute to the cognitive-enhancing effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide is its selective activity on dopamine and serotonin receptors. This selectivity may reduce the risk of side effects associated with non-selective drugs. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
Future research on N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide should focus on elucidating its mechanism of action and identifying its potential therapeutic applications. Additionally, studies should be conducted to investigate the long-term effects of this compound on neurotransmitter systems and cognitive function. Finally, the development of more soluble analogs of this compound may enhance its potential for therapeutic use.
Aplicaciones Científicas De Investigación
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antinociceptive effects. This compound has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These effects make this compound a promising candidate for the treatment of various psychiatric and neurological disorders.
Propiedades
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-21-9-11-22(12-10-21)8-2-7-20-19(24)17-3-5-18(6-4-17)23-13-15-25-16-14-23/h3-6H,2,7-16H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSTGKJFRYUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4675581.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)
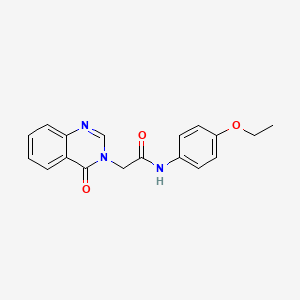
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4675611.png)
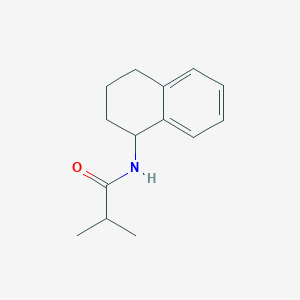
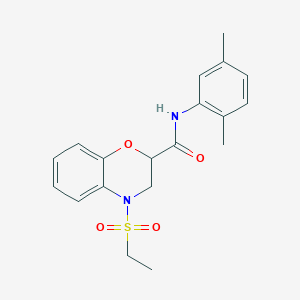
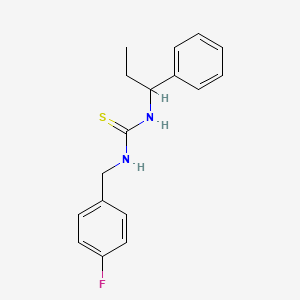
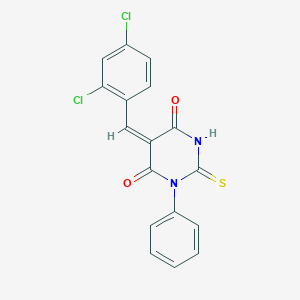

![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)